molecular formula C17H21NO B1164215 (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol CAS No. 78606-95-9

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Cat. No.: B1164215
CAS No.: 78606-95-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a butanol backbone. The stereochemistry of the compound, denoted by the (S)-(-) configuration, indicates that it is the levorotatory enantiomer, which can have different biological activities compared to its ®-(+)-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and methylamine.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzophenone to form a tertiary alcohol intermediate.

    Chiral Resolution: The racemic mixture of the intermediate is then subjected to chiral resolution techniques, such as crystallization with a chiral acid or enzymatic resolution, to obtain the (S)-(-)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:

    Asymmetric Synthesis: Utilizing chiral catalysts or ligands to directly synthesize the (S)-(-)-enantiomer from achiral starting materials.

    Biocatalysis: Employing enzymes or microorganisms that can selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: 2-Methyl-1,1-diphenyl-1-butanone.

    Reduction: this compound.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: The enantiomer of the compound, which may have different biological activities.

    2-Amino-3-methyl-1,1-diphenyl-1-propanol: A structurally similar compound with one less carbon in the backbone.

Uniqueness

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

CAS No.

78606-95-9

Molecular Formula

C17H21NO

Appearance

Powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.